molecular formula C20H22N6O3S B2516680 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034570-56-2

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2516680
CAS No.: 2034570-56-2
M. Wt: 426.5
InChI Key: ZPRCDFLTOPWHBY-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Using AM1 molecular orbital method for conformational analysis, this study identified four distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. This research provides insights into the molecular interactions and potential applications in designing CB1 receptor antagonists (Shim et al., 2002).

Functionalization Reactions and Derivative Synthesis

Experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine demonstrate the synthesis of specific derivatives. This study elucidates the mechanisms and potential applications of these derivatives in pharmaceutical sciences, showcasing the versatility of pyrazole-based compounds in chemical synthesis (Yıldırım et al., 2005).

Antiavian Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles shows remarkable antiavian influenza virus activity. This study describes a new synthesis route and the in vitro testing for anti-influenza A virus activity, highlighting the potential of these compounds in antiviral therapies (Hebishy et al., 2020).

Molecular Docking and Screening

A study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveals their antimicrobial and antioxidant activities. These findings suggest potential applications in developing novel pharmaceutical agents targeting specific microbial strains and oxidative stress conditions (Flefel et al., 2018).

Nitrogen-Containing Heterocyclic Compounds

Articles discuss the significance of nitrogen-containing heterocyclic compounds, like pyrazines, in pharmaceuticals and agrochemicals due to their high biological activities. These compounds' production and application in various domains, including as raw materials for drugs like pyrazinamide, underline their importance in chemical synthesis and drug discovery (Higasio & Shoji, 2001).

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-25-14-16(12-24-25)19-18(21-8-9-22-19)13-23-20(27)15-4-6-17(7-5-15)30(28,29)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRCDFLTOPWHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.